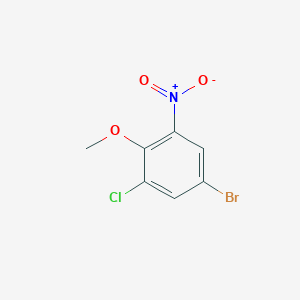
5-Bromo-1-chloro-2-methoxy-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-chloro-2-methoxy-3-nitrobenzene is a chemical compound with the molecular formula C7H5BrClNO3. It has a molecular weight of 266.48 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of nitro compounds like this compound can be achieved in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Molecular Structure Analysis
The nitro group, −NO2, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis
A two-step mechanism has been proposed for electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Physical And Chemical Properties Analysis
This compound is a solid-crystal compound . It has a high dipole moment, which is in accord with the polar character of the nitro group . The compound is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Halogenation and Catalysis
The study of halogenation reactions, particularly involving polyalkylbenzenes with N-Halosuccinimide (NBS, NCS) and acidic catalysts, is crucial for understanding the synthesis of halogenated aromatic compounds. Bovonsombat and Mcnelis (1993) demonstrated the effectiveness of [hydroxy(tosyloxy)iodo]benzene as a catalyst in these reactions, highlighting its potential for creating mixed halogenated compounds such as 2-bromo-4-iodo-1,3,5-trimethylbenzene with high yield. This research underscores the versatility of halogenated nitrobenzenes in synthesizing diverse aromatic compounds through selective halogenation processes Bovonsombat & Mcnelis, 1993.
Aromatic Substitution
Zilberman (2003) explored the one-step preparation of 3-substituted anisoles from nitrobenzenes, employing nucleophilic aromatic substitution with sodium or potassium methoxide. This method, which uses phase-transfer catalysts in a nonpolar aprotic solvent, efficiently produces anisoles with high yields and purity. Such transformations are crucial for understanding the reactivity of halogenated nitrobenzenes and their potential in synthesizing valuable organic compounds Zilberman, 2003.
Environmental Presence and Impact
Research by Führer and Ballschmiter (1998) on bromochloromethoxybenzenes in the marine troposphere indicates the presence of halogenated anisoles with mixed biogenic and anthropogenic origins. This study reveals the environmental distribution and potential sources of such compounds, providing insights into the impact of halogenated organics on marine atmospheric chemistry Führer & Ballschmiter, 1998.
Analytical and Material Science Applications
Anisotropic Displacement Parameters
Research on anisotropic displacement parameters in halomethyl-nitrobenzenes, including chloro and bromo derivatives, by Mroz et al. (2020), provides valuable data for understanding the structural dynamics of these compounds. Such studies are essential for the development of new materials and for the accurate modeling of molecular structures Mroz et al., 2020.
Polymer Synthesis
The synthesis of functional polymers and hyperbranched polyethers involving halogenated benzene derivatives highlights the importance of these compounds in creating new materials with specific properties. Studies by Xi et al. (1984) and Uhrich et al. (1992) demonstrate the role of halogenated nitrobenzenes in polymer chemistry, offering pathways to novel polymers with potential applications in various industries Xi et al., 1984; Uhrich et al., 1992.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-1-chloro-2-methoxy-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESQKIOPMZAINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2679635.png)
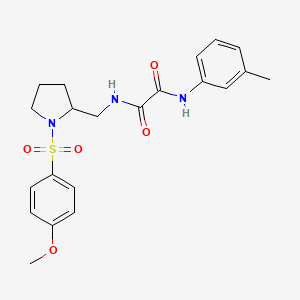
![1-(furan-2-ylmethyl)-4-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2679640.png)
![N,4,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2679641.png)
![N,N-dimethyl-4-[(propane-1-sulfonamido)methyl]piperidine-1-carboxamide](/img/structure/B2679643.png)

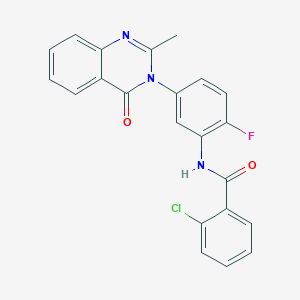


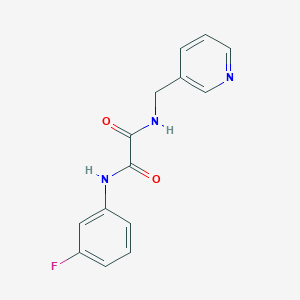
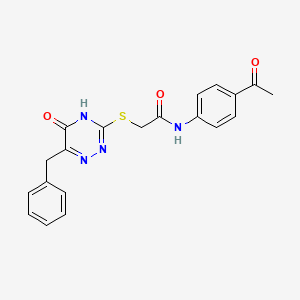
![N-cyclopropyl-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2679655.png)

![N-cyclopentyl-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2679658.png)